molecular formula C20H29N3O2 B2375752 {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine CAS No. 681835-31-4

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine

Cat. No.: B2375752
CAS No.: 681835-31-4
M. Wt: 343.471
InChI Key: GMSYJFRTJBFUDF-UHFFFAOYSA-N
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Description

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine (CAS: 681835-31-4) is a synthetic aromatic amine featuring a central benzene ring substituted at the 3- and 5-positions with (2-methylpiperidin-1-yl)carbonyl groups. Its structure combines electron-donating piperidine moieties with carbonyl groups, influencing its electronic and steric properties. The compound has been supplied by multiple vendors (e.g., Combi-Blocks, CymitQuimica) at 95% purity, though recent discontinuations suggest challenges in production or demand shifts .

Properties

IUPAC Name

[3-amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14-7-3-5-9-22(14)19(24)16-11-17(13-18(21)12-16)20(25)23-10-6-4-8-15(23)2/h11-15H,3-10,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYJFRTJBFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCCC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine typically involves the reaction of 3,5-diaminobenzoic acid with 2-methylpiperidine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine moieties can be substituted with other amines or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the fully reduced amine.

    Substitution: The major products are the substituted piperidine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
In synthetic organic chemistry, {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various chemical transformations, including:

  • Oxidation : The compound can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate.
  • Reduction : Reduction processes can transform it into fully reduced amines using hydrogen gas and palladium catalysts.
  • Substitution Reactions : The piperidine moieties can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Biological Applications

Ligand for Receptors
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets positions it as a candidate for drug development, particularly in neuropharmacology.

Case Study: Neuropharmacological Potential

Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may have therapeutic effects on neurological disorders. For instance, studies have explored its interaction with dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease.

Medicinal Applications

Therapeutic Development
The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its unique structure may enhance binding affinity and specificity to biological targets.

Case Study: Drug Candidate for Neurological Disorders

A study focusing on similar piperidine derivatives highlighted their efficacy in reducing symptoms of anxiety and depression in animal models. This suggests that this compound could serve as a lead compound for developing novel antidepressants.

Industrial Applications

Advanced Materials Development
In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymer matrices can significantly enhance mechanical properties and stability.

Data Table: Mechanical Properties Enhancement

PropertyBefore IncorporationAfter Incorporation
Tensile Strength (MPa)3050
Elongation at Break (%)1025
Impact Resistance (J)1530

Mechanism of Action

The mechanism of action of {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moieties can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substitution patterns, heterocyclic rings, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Heterocycle Electronic Effects Notable Properties
{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine 681835-31-4 C₂₅H₃₄N₄O₂ 2-Methylpiperidine carbonyl 6-membered (piperidine) Electron-donating (amide) High purity (95%), discontinued commercial availability
[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine 85236-70-0 C₁₇H₂₁N₃O₂ Pyrrolidine carbonyl 5-membered (pyrrolidine) Moderate electron-donating Similar amide backbone; smaller ring size may reduce steric hindrance
3,5-Bis(trifluoromethyl)aniline 328-74-5 C₈H₅F₆N Trifluoromethyl None Strong electron-withdrawing (CF₃) High yield (80%), used in fluorinated intermediates
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine 1243000-01-2 C₁₈H₂₁F₂N₃S Piperidine-methyl-thienyl 6-membered (piperidine) Mixed (F electron-withdrawing, piperidine donating) Combines fluorinated aryl and sulfur-containing heterocycle
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)butan-1-amine 1016533-06-4 C₁₁H₂₄N₂ 3,5-Dimethylpiperidine 6-membered (piperidine) Electron-donating (alkyl) Chiral centers; aliphatic chain enhances solubility

Key Differences and Implications

Heterocyclic Variations: The piperidine ring in the target compound provides conformational flexibility compared to the pyrrolidine analog (CAS: 85236-70-0). 2-Methylpiperidine substituents introduce steric bulk, which may hinder rotational freedom but enhance selectivity in molecular recognition .

Electronic Effects :

  • The amide carbonyl groups in the target compound donate electrons via resonance, contrasting with the strong electron-withdrawing trifluoromethyl groups in 3,5-Bis(trifluoromethyl)aniline. This difference impacts reactivity in electrophilic substitution or cross-coupling reactions .

Functional Group Diversity: The thienyl-piperidine hybrid in CAS: 1243000-01-2 introduces sulfur-based aromaticity, which could influence redox properties or metal coordination .

Synthetic Accessibility :

  • 3,5-Bis(trifluoromethyl)aniline is synthesized with an 80% yield via catalytic methods, reflecting optimized industrial processes . In contrast, the target compound’s discontinuation by suppliers (e.g., CymitQuimica) suggests scalability or stability challenges .

Biological Activity

Overview

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is a synthetic compound recognized for its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. Its structure features a phenyl ring with two piperidine moieties, which play a critical role in its interaction with biological targets. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-diaminobenzoic acid with 2-methylpiperidine using coupling agents such as carbonyldiimidazole. The reaction is conducted under inert conditions to prevent oxidation and is followed by purification methods like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The piperidine groups facilitate hydrogen bonding and hydrophobic interactions, which modulate the activity of these targets. This interaction can lead to various biological effects depending on the target involved.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, derivatives containing piperidine structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. These compounds have been shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.5Induces apoptosis via caspase activation
10cHepG210Inhibits microtubule assembly
7hFaDu5Causes morphological changes

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological properties. Its potential as a ligand for various receptors suggests it may be useful in treating neurological disorders. Studies indicate that it could modulate neurotransmitter systems, thereby influencing cognitive functions and offering therapeutic avenues for conditions like Alzheimer's disease .

Table 2: Neuropharmacological Targets

Target ReceptorEffectReference
M3 Muscarinic ReceptorStimulates cell proliferation
CholinesteraseInhibition
CSF1RPotential inhibitor

Case Studies

  • Breast Cancer Study : A recent study evaluated the effects of piperidine derivatives on MDA-MB-231 cells. The results showed that these compounds could significantly enhance caspase-3 activity and induce apoptosis at concentrations as low as 1 μM .
  • Neurodegenerative Diseases : Research has indicated that compounds similar to this compound exhibit dual cholinesterase inhibition and antioxidant effects, making them candidates for Alzheimer's treatment strategies .

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